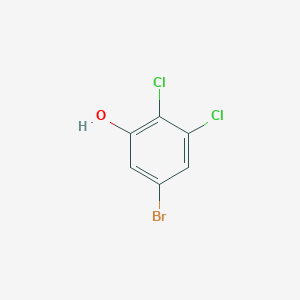

5-Bromo-2,3-dichlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLAKFKYMZGLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Sample Preparation and Cleanup

Sample preparation is a crucial first step, often consuming a significant portion of the total analysis time, with the primary goal of isolating 5-Bromo-2,3-dichlorophenol from interfering matrix components. mdpi.comdphen1.com The choice of technique depends heavily on the matrix composition and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE): This is a widely used cleanup technique for liquid samples. It involves passing the sample through a solid sorbent that retains the analyte, while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. For halogenated phenols, C18-bonded silica (B1680970) is a common sorbent. The coupling of SPE with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has been shown to significantly improve the extraction and cleanup of complex contaminants. mdpi.com

Selective Pressurized Liquid Extraction (SPLE): This technique combines extraction and purification into a single, automated step. ciemat.es It is particularly effective for solid and semi-solid samples like sediments and sludge. By using a selective solvent system and optimizing temperature and pressure, SPLE can efficiently extract target analytes while minimizing the co-extraction of interfering substances. ciemat.es

Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods, dSPE involves adding a sorbent to the sample extract to remove specific types of interferences. mdpi.com This method is known for being rapid and cost-effective. mdpi.com

Soxhlet Extraction: A classic technique used for extracting analytes from solid samples, Soxhlet extraction uses a continuous flow of a distilled solvent to remove compounds of interest from the matrix, leaving behind insoluble, high-molecular-weight fractions that could cause interference. mdpi.com

The effectiveness of different extraction and cleanup methods can be evaluated by their recovery rates, which indicate the percentage of the analyte successfully recovered from the matrix.

Table 1: Comparison of Recovery Rates for Chlorophenol Extraction in Different Matrices

| Extraction Technique | Matrix | Target Analytes | Eluting/Extracting Solvent | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| Solid-Phase Extraction (ENVI-18) | Water | Chlorophenols | Methanol:Acetonitrile (1:1) | 81.98 - 103.75 | tsijournals.com |

Chromatographic and Instrumental Optimization

Even after cleanup, residual matrix components can co-elute with 5-Bromo-2,3-dichlorophenol, interfering with detection. Methodological and instrumental optimizations are therefore essential.

Derivatization: Phenolic compounds can be chemically modified (derivatized) to improve their chromatographic behavior and detectability. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) creates pentafluorobenzyl ethers, which are more suitable for analysis by gas chromatography with an electron capture detector (GC/ECD). epa.gov However, it is important to note that some phenols may fail to derivatize under certain conditions. epa.gov

High-Resolution Chromatography: The use of fused-silica, open-tubular wide-bore columns in gas chromatography offers improved resolution and selectivity compared to traditional packed columns. epa.gov Employing a dual-column/dual-detector approach with columns of different polarities can further help to resolve co-eluting peaks. epa.gov

Tandem Mass Spectrometry (MS/MS): This is a powerful detection technique for mitigating matrix interference. mdpi.com By selecting a specific precursor ion of this compound and monitoring one or more of its unique product ions, a high degree of selectivity and sensitivity can be achieved. mdpi.comciemat.es Techniques like Selected Reaction Monitoring (SRM) and the use of triple quadrupole (QQQ) mass analyzers are particularly effective in reducing background noise and confirming the identity of the analyte in complex samples. ciemat.esenvchemgroup.com

Table 2: Instrumental Parameters for Enhanced Selectivity in Halogenated Compound Analysis

| Analytical Technique | Ionization Mode | Detection Mode | Key Advantage | Reference |

|---|---|---|---|---|

| LC-MS/MS | Negative Ion (NI) | Selected Reaction Monitoring (SRM) | High selectivity and excellent detection limits. | ciemat.es |

| GC-QQQ | Not Specified | Tandem MS | Allows for reduced sample volumes and automated sample preparation. | envchemgroup.com |

Corrective Calibration Strategies

When matrix effects cannot be entirely eliminated through sample preparation and instrumental optimization, specific calibration strategies can be employed to compensate for their impact.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte but representative of the samples being analyzed. researchgate.net This approach helps to ensure that the standards and the samples experience similar levels of signal suppression or enhancement, thereby improving the accuracy of quantification. researchgate.net

Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and blanks at a known concentration before sample processing. ciemat.es By monitoring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects during sample preparation and injection can be corrected. For the analysis of chlorinated phenolics, compounds like 3,4,5-trichlorophenol (B165643) or 2,4-dibromophenol (B41371) have been used as internal standards. epa.govncasi.org

By systematically applying these strategies, analytical chemists can effectively overcome the challenges posed by complex matrices and achieve reliable, trace-level determination of 5-Bromo-2,3-dichlorophenol.

Environmental Occurrence, Fate, and Transformation Pathways of 5 Bromo 2,3 Dichlorophenol

Environmental Distribution and Prevalence of Halogenated Phenols

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms (chlorine, bromine, iodine). They enter the environment from a variety of industrial and natural sources. Industrial activities such as the manufacturing of pesticides, herbicides, disinfectants, and wood preservatives are significant contributors to their release. frontiersin.orgresearchgate.net They can also be formed as byproducts during the chlorination of drinking water and wastewater treatment processes. frontiersin.orgumich.edu Natural production by marine organisms is also a source of brominated phenols in marine environments. nih.gov

Occurrence in Aquatic Environments (Surface Water, Groundwater, Wastewater)

Halogenated phenols are frequently detected in various aquatic compartments due to their water solubility and widespread use. Their presence in industrial wastewater is a primary route of entry into the environment. For instance, effluents from petrochemical plants, oil refineries, and pulp and paper industries can contain significant concentrations of phenolic compounds. frontiersin.orgnih.gov

Once in the environment, these compounds can be found in surface waters such as rivers and lakes, and can also leach into groundwater. nih.govmdpi.com Studies have documented the presence of various chlorinated and brominated phenols in both raw and treated water. For example, a study of Canadian potable water treatment facilities found that 4-chlorophenol (B41353), 2,4-dichlorophenol (B122985), 2,4,6-trichlorophenol, and bromodichlorophenols were among the most frequently detected halogenated phenols in treated water samples, with mean values typically below 15 ng/L. nih.gov

In a study of marine and riverine environments in Korea, bromophenols such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) were detected in seawater, with concentrations of 2,4-dibromophenol ranging from 0.531 to 32.7 ng/L. nih.gov In the adjacent riverine water, a mix of chlorophenols and bromophenols were found, with total concentrations being higher near industrial complexes. nih.gov

Wastewater from various industries is a significant source of halogenated phenols. For instance, wastewater from the pharmaceutical industry has been shown to contain high concentrations of phenols, which can be treated with methods like adsorption on activated carbon. nih.gov The chlorination of wastewater containing bromide ions can lead to the formation of brominated phenols. umich.edu

Below is an interactive data table summarizing the occurrence of selected halogenated phenols in aquatic environments based on available research.

Presence in Soils and Sediments

Halogenated phenols can accumulate in soils and sediments through various depositional processes, including the settling of suspended particles from contaminated water and direct discharge of industrial waste. The persistence of these compounds in soil and sediment is influenced by factors such as the degree of halogenation, with more highly halogenated phenols often being more resistant to degradation.

In a study of marine and riverine sediments in Korea, bromophenols were found at higher concentrations in marine sediments (99.0–553 ng/g dry weight) compared to chlorophenols (0.145–16.1 ng/g dry weight). nih.gov The levels of bromophenols in riverine sediments were significantly lower. nih.gov This suggests that both anthropogenic sources and natural formation contribute to the presence of these compounds in marine environments. nih.gov

Contaminated sites, such as those near wood treatment facilities or industrial plants, can exhibit high concentrations of halogenated phenols in the soil. For instance, soil near a petroleum refinery in Montreal, Canada, was found to have nonchlorinated phenol concentrations ranging from 400 to 26,900 µg/kg. ccme.ca Sediments in the Ottawa River basin in Canada have been reported to contain phenol concentrations up to 0.2 mg/kg. ccme.ca

The following interactive data table provides a summary of the presence of selected halogenated phenols in soils and sediments.

Biotic Transformation Pathways of Halogenated Phenols

The fate of halogenated phenols in the environment is largely determined by microbial degradation. nih.govelsevierpure.com Microorganisms have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy. The efficiency of biodegradation depends on several factors, including the number and position of halogen substituents on the phenol ring and the prevailing environmental conditions (aerobic or anaerobic). frontiersin.org

Microbial Biodegradation Mechanisms

Under aerobic conditions, the initial step in the bacterial degradation of halogenated phenols typically involves the hydroxylation of the aromatic ring to form a dihydroxy derivative, most commonly a catechol. frontiersin.org This reaction is catalyzed by monooxygenase enzymes. The resulting halogenated catechol is then susceptible to ring cleavage by dioxygenase enzymes. Two primary ring-cleavage pathways are known: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govfrontiersin.org

Ortho-cleavage Pathway: In this pathway, the aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate by a catechol 1,2-dioxygenase. nih.govresearchgate.net This leads to the formation of a cis,cis-muconic acid derivative. nih.gov Subsequent enzymatic reactions further break down this intermediate, eventually leading to compounds that can enter the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The ortho-cleavage pathway is commonly employed for the degradation of chloroaromatic compounds. asm.org For instance, the degradation of 4-chlorophenol can proceed through a modified ortho-cleavage pathway involving the formation of 4-chlorocatechol. researchgate.net The strain Rhodococcus opacus 1CP utilizes a modified ortho-cleavage pathway to degrade 3-chlorocatechol. nih.govnih.gov

Meta-cleavage Pathway: In the meta-cleavage pathway, the ring cleavage occurs adjacent to one of the hydroxyl groups, catalyzed by a catechol 2,3-dioxygenase. nih.govresearchgate.net This results in the formation of a 2-hydroxymuconic semialdehyde derivative. nih.gov This intermediate is then further metabolized through a series of enzymatic steps to produce pyruvate (B1213749) and acetaldehyde, which can also enter central metabolism. researchgate.net The meta-cleavage pathway is often associated with the degradation of methyl-substituted aromatic compounds, but some bacteria, such as Comamonas testosteroni JH5, have been shown to utilize this pathway for the complete mineralization of 4-chlorophenol. asm.org Pseudomonas fluorescens PU1 has also been reported to degrade phenol via the meta-cleavage pathway. nih.gov

In the absence of oxygen, microorganisms employ different strategies to degrade halogenated phenols. A key initial step in the anaerobic degradation of many halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is removed and replaced by a hydrogen atom. nih.gov This process is often carried out by organohalide-respiring bacteria. nih.gov

Reductive dehalogenation is a crucial step as it reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent degradation. For example, the anaerobic degradation of 2,4-dichlorophenol in freshwater sediments has been shown to proceed through a sequential dechlorination to 4-chlorophenol, then to phenol. nih.gov The resulting phenol can then be further metabolized under anaerobic conditions. nih.gov

Following reductive dehalogenation, the dearomatized ring is cleaved. Several anaerobic pathways for the degradation of the phenol ring have been identified, including the benzoyl-CoA pathway, the resorcinol (B1680541) pathway, and the phloroglucinol (B13840) pathway. d-nb.info In many cases, phenol is first carboxylated to 4-hydroxybenzoate, which is then activated to its coenzyme A (CoA) thioester before ring reduction and cleavage. d-nb.info

Sulfate-reducing and methanogenic conditions have been shown to support the anaerobic degradation of halogenated phenols. asm.orgresearchgate.netasm.org For instance, sulfidogenic consortia enriched from estuarine sediment have been shown to mineralize 4-chlorophenol, 4-bromophenol, and 4-iodophenol. asm.orgnih.gov Similarly, microorganisms associated with the marine sponge Aplysina aerophoba are capable of reductively debrominating various brominated phenols under methanogenic and sulfidogenic conditions. nih.govasm.org The rate of debromination was found to be higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. asm.org

Enzymatic Transformations (e.g., Dioxygenases, Dehalogenases)

The biological degradation of halogenated phenols like 5-Bromo-2,3-dichlorophenol is significantly influenced by specific microbial enzymes. Key among these are dioxygenases and dehalogenases, which catalyze critical steps in the breakdown of these persistent compounds.

Dioxygenases: These enzymes initiate the degradation process by incorporating both atoms of molecular oxygen into the aromatic ring of the phenol. researchgate.netcapes.gov.br This ring-hydroxylating action destabilizes the aromatic structure, making it susceptible to cleavage. researchgate.net For a compound like this compound, a dioxygenase would catalyze the formation of a substituted catechol. This dihydroxylated intermediate is then a substrate for ring-cleavage dioxygenases, which break open the aromatic ring, leading to the formation of aliphatic products that can enter central metabolic pathways. researchgate.net

Dehalogenases: These enzymes are crucial for cleaving the carbon-halogen bonds, a critical step in detoxifying halogenated compounds. nih.govutm.my Dehalogenation can occur through several mechanisms, including hydrolytic, reductive, and oxygenolytic processes. nih.gov

Hydrolytic Dehalogenases: These enzymes use a water molecule to replace a halogen atom with a hydroxyl group. nih.govmdpi.com The reaction often proceeds via a nucleophilic substitution mechanism, forming an ester intermediate which is then hydrolyzed. nih.gov

Reductive Dehalogenases: Found primarily in anaerobic microorganisms, these enzymes replace a halogen substituent with a hydrogen atom. nih.govplu.edu This process, known as halorespiration, can be a key step in the breakdown of highly chlorinated phenols under anaerobic conditions. researchgate.net

The sequential action of these enzymes is often required for complete mineralization. For instance, initial attack by a monooxygenase or dioxygenase can be followed by dehalogenation of the resulting intermediates.

Phytoremediation and Phycoremediation of Phenolic Compounds

Phytoremediation and phycoremediation are cost-effective, environmentally friendly technologies that utilize plants and algae, respectively, to remove pollutants from soil and water.

Phytoremediation: Plants can absorb, accumulate, and degrade phenolic compounds. The effectiveness of this process depends on the plant species, the specific phenolic compound, and environmental conditions. While specific studies on this compound are limited, the general mechanisms for phenolic compounds involve uptake by the roots and subsequent metabolic breakdown within the plant tissues by enzymes such as peroxidases and laccases.

Phycoremediation: Algae, particularly microalgae, have demonstrated a remarkable ability to remediate wastewater containing phenolic compounds. ekb.egnih.govresearchgate.net This is attributed to their high surface-area-to-volume ratio and robust metabolic systems. The mechanisms involved in the phycoremediation of phenols include:

Biosorption: Pollutants bind to the surface of the algal cells.

Bioaccumulation: Pollutants are taken up and stored within the algal cells.

Biodegradation: Algae metabolize the phenolic compounds, using them as a carbon source. ekb.egresearchgate.net Studies have shown that algae can degrade phenols through hydroxylation of the aromatic ring followed by ring cleavage, similar to bacterial pathways. researchgate.net

The table below summarizes the roles of different algal processes in the removal of phenolic compounds.

| Remediation Process | Description |

| Biosorption | Phenolic compounds adhere to the exterior of the algal cell wall. |

| Bioaccumulation | Phenolic compounds are transported across the cell membrane and accumulate inside the algae. |

| Biodegradation | Algae enzymatically break down phenolic compounds into less complex molecules. ekb.egresearchgate.net |

| Photodegradation | Algae can contribute to the light-induced breakdown of pollutants. ekb.eg |

Abiotic Transformation and Degradation Processes

Non-biological processes play a significant role in the environmental fate of this compound. These processes are primarily driven by light energy and reactive chemical species.

Photodegradation Mechanisms (e.g., UV-induced processes)

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. novapublishers.com For halogenated phenols, UV irradiation can lead to the cleavage of the carbon-halogen bonds, which is often the initial step in degradation. nih.gov Studies on dibromophenols have shown that UV irradiation can effectively decrease the concentration of the parent compound and lead to the release of bromide ions into the solution. nih.gov The process can eventually lead to the mineralization of the organic compound, meaning its conversion to carbon dioxide and water. nih.gov The degradation pathway often involves the formation of hydroxylated intermediates before ring cleavage occurs.

Advanced Oxidation Processes (AOPs) for Halogenated Phenol Degradation (e.g., UV/H₂O₂, UV/PDS)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.netatlantis-press.com For halogenated phenols, AOPs such as UV/H₂O₂ and UV/persulfate (PDS) are particularly effective. rsc.orgnih.govnih.gov

UV/H₂O₂ Process: This method involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate powerful hydroxyl radicals (•OH). nih.gov These radicals are non-selective and react rapidly with organic compounds like this compound, initiating a series of oxidation reactions that lead to their degradation. epa.gov The reaction pathways can involve hydroxyl addition to the aromatic ring and electron transfer. rsc.orgnih.gov

UV/PDS Process: In this process, UV light activates persulfate ions (S₂O₈²⁻) to produce sulfate (B86663) radicals (SO₄•⁻). nih.gov The sulfate radical is a strong oxidant that reacts readily with halogenated phenols, primarily through an electron transfer mechanism. rsc.orgnih.gov Studies comparing the two processes have shown that the degradation rates and pathways can differ based on the specific halogenated phenol and the position of the halogen substituents. rsc.orgnih.gov

The table below compares key aspects of the UV/H₂O₂ and UV/PDS processes for the degradation of halogenated phenols.

| Feature | UV/H₂O₂ Process | UV/PDS Process |

| Primary Radical | Hydroxyl Radical (•OH) nih.gov | Sulfate Radical (SO₄•⁻) nih.gov |

| Primary Mechanism | Hydroxyl addition and electron transfer rsc.orgnih.gov | Predominantly electron transfer rsc.orgnih.gov |

| Effectiveness | Highly effective for degrading a wide range of organic pollutants. epa.gov | Highly effective, with potential for higher mineralization rates in some cases. nih.gov |

| Influencing Factors | pH, H₂O₂ concentration, presence of radical scavengers. rsc.orgijcea.org | pH, persulfate concentration, presence of radical scavengers like chloride and bicarbonate ions. rsc.org |

Electrophilic Aromatic Substitution and Oxidation Reactions with Environmental Halogens (Bromine, Chlorine)

In environments where elemental bromine (Br₂) or chlorine (Cl₂) are present, such as in disinfection processes or industrial effluents, this compound can undergo further reactions. Phenolic compounds are highly reactive towards halogens through electrophilic aromatic substitution (EAS) and oxidation reactions. researchgate.netepfl.ch

The electron-rich aromatic ring of the phenol is susceptible to attack by electrophilic halogen species. The reactivity of bromine with phenolic compounds is typically very high. researchgate.net This can lead to the substitution of hydrogen atoms on the ring with additional bromine or chlorine atoms, forming more highly halogenated phenols. Alternatively, the reaction can proceed via an oxidation pathway, where the phenol is oxidized, potentially leading to the formation of quinone-like structures and subsequent ring cleavage. epfl.ch The dominant reaction pathway depends on the specific reactants and conditions, such as pH. epfl.ch

Identification and Characterization of Transformation Products

The degradation of this compound, whether through biological or abiotic pathways, results in the formation of various transformation products. Identifying these intermediates is crucial for understanding the complete degradation pathway.

Based on studies of similar compounds like 2,4-dichlorophenol, the degradation process typically involves a sequence of hydroxylation, dehalogenation, and ring cleavage steps. Common transformation products identified during the degradation of chlorinated and brominated phenols include:

Chlorinated and Brominated Hydroquinones: Formed by the replacement of a halogen with a hydroxyl group.

Chlorinated and Brominated Catechols: Resulting from the addition of a second hydroxyl group to the aromatic ring.

Benzoquinones: Formed from the oxidation of hydroquinones or catechols.

Lower Halogenated Phenols: Resulting from the stepwise removal of halogen atoms.

Aliphatic Carboxylic Acids: Short-chain organic acids such as maleic acid and fumaric acid are formed after the aromatic ring is cleaved. epa.gov

Ultimately, under ideal conditions, these intermediates are further oxidized to carbon dioxide, water, and inorganic halides (Br⁻ and Cl⁻), achieving complete mineralization.

The table below lists potential transformation products based on known degradation pathways of similar compounds.

| Product Class | Specific Examples (Hypothetical for this compound) |

| Hydroxylated Intermediates | Bromodichlorocatechols, Bromodichlorohydroquinones |

| Dehalogenated Phenols | Bromo-chlorophenols, Dichlorophenols, Bromophenol, Chlorophenol |

| Quinones | Bromodichlorobenzoquinone |

| Ring Cleavage Products | Halogenated muconic acids, short-chain carboxylic acids |

Analytical Strategies for metabolite Profiling

For instance, in the study of other dichlorophenols, GC-MS has been effectively used to identify degradation intermediates. This often involves derivatization of the metabolites to increase their volatility for gas chromatographic analysis. The mass spectrometry detector then allows for the elucidation of the chemical structure of these derivatives.

Advanced LC-MS techniques, particularly those coupled with high-resolution mass spectrometry (HRMS) like time-of-flight (TOF) or Orbitrap mass analyzers, are powerful tools for profiling metabolites in complex environmental or biological matrices. These methods can provide accurate mass measurements, which aid in the determination of the elemental composition of unknown metabolites.

The table below outlines potential analytical strategies that could be adapted for profiling the metabolites of this compound, based on methodologies used for similar compounds.

| Analytical Technique | Application | Potential Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile metabolites after derivatization. | High chromatographic resolution, extensive compound libraries for identification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of polar and non-polar metabolites without the need for derivatization. | High sensitivity and selectivity, suitable for complex matrices. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for the elucidation of elemental composition of unknown metabolites. | Increased confidence in metabolite identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of purified metabolites. | Provides detailed structural information. |

Elucidation of Degradation Intermediates

Specific studies elucidating the degradation intermediates of this compound are not extensively documented in the available literature. The transformation of halogenated phenols in the environment can occur through both biotic and abiotic pathways, leading to a variety of intermediate products before complete mineralization.

For other chlorinated phenols, degradation pathways have been shown to involve initial hydroxylation of the aromatic ring, followed by ring cleavage. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is another critical step in the breakdown of these compounds, particularly under anaerobic conditions.

In the context of this compound, one could hypothesize a degradation pathway that begins with the removal of one of the halogen atoms. For example, the cleavage of the carbon-bromine bond, which is generally weaker than the carbon-chlorine bond, might be an initial step. This would lead to the formation of dichlorophenol isomers. Subsequent dechlorination and hydroxylation steps would likely follow, leading to catechols or hydroquinones, which are then susceptible to ring opening.

The following table presents a hypothetical list of potential degradation intermediates of this compound based on established degradation patterns of similar halogenated phenols. It is important to note that these are postulated intermediates and require experimental verification.

| Potential Intermediate | Postulated Formation Pathway |

| 2,3-Dichlorophenol | Reductive debromination |

| Bromo-chlorocatechol isomers | Hydroxylation |

| Dichlorocatechol isomers | Debromination and hydroxylation |

| Chlorinated muconic acids | Ring cleavage of catechol intermediates |

| Succinic acid | Further degradation of ring cleavage products |

Further research is necessary to isolate and identify the specific metabolites and degradation intermediates of this compound to fully understand its environmental fate and transformation pathways.

Computational and Theoretical Investigations of 5 Bromo 2,3 Dichlorophenol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of 5-Bromo-2,3-dichlorophenol. These calculations solve the Schrödinger equation for the molecule, providing insights into its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the context of this compound, DFT studies are crucial for conformational analysis, which involves identifying the most stable three-dimensional arrangement of the atoms. The presence of the hydroxyl group and halogen substituents on the benzene (B151609) ring can lead to different rotational isomers, or conformers.

DFT calculations, often employing functionals like B3LYP, can be used to optimize the geometry of different possible conformers and calculate their relative energies. nih.gov For this compound, the primary conformational flexibility arises from the orientation of the hydroxyl hydrogen. It can be oriented towards or away from the adjacent chlorine atom, leading to syn and anti conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects, including intramolecular hydrogen bonding.

A hypothetical DFT study on this compound would likely reveal that the conformer allowing for a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent chlorine atom is the most stable. The calculated energy difference between the conformers would indicate the population of each at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study

| Conformer | Relative Energy (kJ/mol) |

| syn (intramolecular H-bond) | 0.00 |

| anti | 5.20 |

Note: This table is illustrative and based on typical energy differences observed in similar halogenated phenols.

Beyond DFT, other quantum chemical methods are employed for structural elucidation. Ab initio and semi-empirical methods offer different balances between computational cost and accuracy.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netdp.la These methods can provide highly accurate predictions of molecular geometry, bond lengths, and bond angles. For a molecule like this compound, ab initio calculations can be used to corroborate the results of DFT studies and provide benchmark data for more approximate methods. doi.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. researchgate.netdp.la This makes them computationally less expensive and suitable for larger molecules. While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into the molecular structure of this compound.

The presence and position of the bromine and chlorine atoms on the phenol (B47542) ring significantly influence the reactivity of this compound. Quantum chemical calculations can quantify these effects by analyzing changes in the electronic distribution.

The halogen substituents exert both inductive and resonance effects. Inductively, being more electronegative than carbon, they withdraw electron density from the benzene ring, making the aromatic ring less susceptible to electrophilic attack. The resonance effect involves the donation of lone pair electrons from the halogens to the aromatic π-system. For chlorine and bromine, the inductive effect generally outweighs the resonance effect.

Computational analysis of the molecular electrostatic potential (MEP) and atomic charges can reveal the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The halogen and hydroxyl groups also influence the acidity of the phenolic proton through their electronic effects.

Theoretical Prediction of Reaction Mechanisms and Energetics

Computational chemistry is also instrumental in mapping out the potential reaction pathways for a molecule and determining the energy changes that occur during a reaction.

Theoretical modeling can be used to investigate the mechanism of further halogenation of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics.

For the halogenation of this compound, computational models would likely explore the substitution at the remaining open positions on the benzene ring. The calculations would help in predicting the regioselectivity of the reaction by comparing the activation energies for substitution at different positions. The directing effects of the existing hydroxyl, bromo, and chloro substituents would be quantitatively assessed.

Understanding the degradation of this compound is important for environmental remediation. Computational simulations can predict the energetics of various degradation pathways, including reductive dehalogenation. The Gibbs Free Energy of formation (ΔG°f) is a key thermodynamic parameter that indicates the stability of a compound. nih.gov

By calculating the ΔG°f for this compound and its potential degradation products, the thermodynamic feasibility of different degradation reactions can be evaluated. For instance, the sequential removal of halogen atoms can be modeled, and the change in Gibbs Free Energy for each step can be calculated. A negative change in Gibbs Free Energy for a reaction step indicates that it is thermodynamically favorable.

Table 2: Standard Gibbs Free Energy of Formation (ΔG°f) for Selected Chlorinated Phenols in the Aqueous Phase

| Compound | ΔG°f (kJ/mol) |

| Phenol | -72.8 |

| 2-chlorophenol (B165306) | -95.2 |

| 3-chlorophenol | -99.9 |

| 4-chlorophenol (B41353) | -98.6 |

| 2,3-dichlorophenol | -112.4 |

| 2,4-dichlorophenol (B122985) | -116.3 |

| 2,5-dichlorophenol | -120.9 |

| 2,6-dichlorophenol | -112.8 |

| 3,4-dichlorophenol | -116.3 |

| 3,5-dichlorophenol | -121.2 |

Source: Adapted from reference nih.gov

This data illustrates that the Gibbs Free Energy of formation generally becomes more negative with an increasing number of chlorine substituents, indicating greater thermodynamic stability. A similar trend would be expected with the inclusion of a bromine substituent. The degradation of 2,4-dichlorophenol has been studied, and the activation energies for its degradation have been determined, providing a reference for the potential energetics of this compound degradation. mdpi.com

Understanding the Role of Intramolecular Interactions (e.g., Hydrogen Bonding)

Theoretical and computational studies are crucial in elucidating the conformational preferences and molecular stability of halogenated phenols like this compound. A significant factor governing its three-dimensional structure is the presence of intramolecular interactions, particularly hydrogen bonds. In the case of this compound, the hydroxyl group (-OH) is ortho to a chlorine atom, which allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent chlorine atom (O-H···Cl).

This type of interaction has been a subject of detailed investigation in related ortho-halophenols. ambeed.com Density functional theory (DFT) and ab initio molecular orbital calculations on chlorophenols have shown that ortho-chlorophenols are generally more stable than their meta or para isomers precisely because of this intramolecular hydrogen bonding. ambeed.com This bonding creates a pseudo-cyclic ring structure, which imparts additional stability to the molecule. ambeed.com The presence of this bond influences several molecular properties, including the O-H bond length, which tends to be longer than in phenols without this interaction, and the O-H stretching frequency in infrared spectroscopy. ambeed.com

For this compound, the O-H···Cl hydrogen bond is expected to be a dominant factor in determining its preferred conformation. Theoretical calculations on simpler 2-halophenols suggest that while the bond in 2-chlorophenol is considered weak, it is nonetheless present and significant. The strength of this interaction can be evaluated computationally by comparing the energies of the cis conformation (where the hydroxyl hydrogen is oriented toward the chlorine) and the trans conformation (where it is oriented away). Calculations consistently show a lower energy for the cis form in ortho-substituted phenols, confirming its higher stability.

The electron-withdrawing nature of the bromine and chlorine atoms further influences the electronic environment of the phenol ring and the acidity of the hydroxyl group. The inductive effect of the halogens in close proximity to the hydroxyl group increases its acidity compared to non-halogenated phenol. ambeed.com Computational models can precisely quantify these electronic effects and their impact on the molecule's reactivity and interaction potential.

Table 1: Theoretical Parameters Influenced by Intramolecular Hydrogen Bonding in Halogenated Phenols

| Parameter | Expected Influence of O-H···Cl Bond | Rationale |

| Conformational Stability | Increased stability of the cis conformer | Formation of a stabilizing pseudo-six-membered ring. ambeed.com |

| O-H Bond Length | Elongation | Weakening of the O-H covalent bond due to hydrogen's interaction with chlorine. ambeed.com |

| Acidity (pKa) | Increased acidity (lower pKa) | Strong inductive effect from adjacent electron-withdrawing chlorine atom. ambeed.com |

| OH Vibrational Frequency | Redshift (lower frequency) | Weakening of the O-H bond. ambeed.com |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For environmental contaminants like this compound, these models are invaluable for predicting their fate, toxicity, and persistence without extensive experimental testing.

The predictive power of QSAR/QSPR models relies on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Topological indices are a class of descriptors derived from the molecular graph, capturing information about atomic connectivity, size, and shape.

The Extended Topochemical Atom (ETA) indices have been developed as a sophisticated set of descriptors for QSAR/QSPR studies. ETA indices go beyond simple connectivity by incorporating information about the valence electrons and the electronic environment of each atom, which allows them to describe chemical features like hydrophobicity, electronic distribution, and steric factors. These indices have proven effective in developing predictive models for various endpoints, including toxicity and physicochemical properties of environmental pollutants.

For a molecule like this compound, ETA indices would capture the unique structural features arising from the different halogen substituents and their positions on the phenol ring. QSPR models built using ETA and other descriptors can predict key properties like boiling point, vapor pressure, and water solubility.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Analysis

| Descriptor Type | Example | Information Encoded | Relevance to this compound |

| Topological | Extended Topochemical Atom (ETA) Indices | Atomic connectivity, electronic environment, shape, and size. | Quantifies the specific arrangement and nature of chloro and bromo substituents. |

| Constitutional | Molecular Weight | Sum of the atomic weights of all atoms in the molecule. | Basic property influencing transport and distribution. |

| Quantum-Chemical | HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to chemical reactivity and potential for undergoing degradation reactions. |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. | Crucial for predicting bioaccumulation and environmental partitioning. |

The environmental fate of a chemical is determined by how it partitions between different environmental compartments (air, water, soil, biota) and how it is transported. QSPR models are widely used to correlate molecular structure with key environmental fate parameters.

For substituted phenols, hydrophobicity, parameterized by the octanol-water partition coefficient (log P), is a dominant factor. A higher log P value indicates greater lipid solubility and a higher tendency to adsorb to soil and organic matter and to bioaccumulate in organisms. The presence of three halogen atoms on the phenol ring of this compound suggests it will be significantly hydrophobic.

QSPR models can be developed to predict these parameters:

Soil Adsorption Coefficient (Koc): This parameter describes the tendency of a chemical to bind to organic matter in soil. It is often predicted from log P.

Bioconcentration Factor (BCF): This measures the extent of a chemical's accumulation in an organism from water. BCF is also strongly correlated with log P.

Henry's Law Constant: This indicates the partitioning of a chemical between air and water.

By using descriptors that quantify the size, shape, and electronic character of this compound, QSPR models can provide reliable estimates of these parameters, aiding in environmental risk assessment.

The persistence of this compound in the environment is largely dependent on its susceptibility to biodegradation. Halogenated phenols are generally resistant to microbial degradation, with persistence increasing with the number and type of halogen substituents.

Predictive models for biodegradability aim to classify compounds as readily or not readily biodegradable and can even predict degradation rates or half-lives. These models often employ a combination of structural descriptors and machine learning algorithms.

Key factors influencing the biodegradability of halogenated phenols that can be captured by predictive models include:

Number of Halogen Atoms: Generally, an increase in halogenation decreases the rate of biodegradation.

Position of Halogens: The substitution pattern significantly affects microbial attack. Ortho-substituted halogens can sterically hinder enzymatic action on the hydroxyl group.

Type of Halogen: The C-Br bond is typically weaker than the C-Cl bond, which can influence the initial steps of degradation.

Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) can be used to predict possible biodegradation pathways by applying a set of generalized enzyme reaction rules. For this compound, such models could predict potential metabolic intermediates and assess the likelihood of complete mineralization versus the formation of persistent transformation products.

Future Research Directions and Emerging Methodologies for 5 Bromo 2,3 Dichlorophenol

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a key focus of modern chemistry. While a specific novel and sustainable synthetic route for 5-Bromo-2,3-dichlorophenol is not yet documented, a plausible approach can be inferred from the synthesis of its isomer, 6-Bromo-2,3-dichlorophenol. The synthesis of 6-Bromo-2,3-dichlorophenol has been achieved through the reaction of 2,3-Dichlorophenol with N-bromo-dimethyl amide.

To align with the principles of green chemistry, this synthesis could be improved in several ways. The use of hazardous brominating agents and chlorinated solvents should be minimized or replaced. Future research will likely focus on catalytic methods, the use of greener solvents, and energy-efficient reaction conditions.

| Parameter | Traditional Approach | Potential Sustainable Alternative |

| Brominating Agent | N-bromo-dimethyl amide | N-Bromosuccinimide (NBS) in the presence of a catalyst, or enzymatic bromination |

| Solvent | Dichloromethane or other chlorinated solvents | Supercritical CO2, ionic liquids, or solvent-free conditions |

| Catalyst | None specified | Zeolites, supported metal catalysts, or biocatalysts (e.g., bromoperoxidases) |

| Energy Input | Conventional heating | Microwave or ultrasound irradiation to reduce reaction times and energy consumption |

| By-product Management | Potentially hazardous organic by-products | Development of catalytic systems that can be recycled and minimize waste generation |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling the rapid prediction and optimization of reaction outcomes. eurekalert.orgbeilstein-journals.orgmit.edunih.govchemcopilot.combeilstein-journals.orgnih.govsemanticscholar.org For a compound like this compound, where synthetic data is scarce, AI and ML models could be invaluable. These models can be trained on large datasets of known reactions to predict the most effective reagents, catalysts, solvents, and conditions for a target synthesis. beilstein-journals.orgmit.edunih.govnih.gov

| Parameter for Optimization | AI/ML Approach | Potential Benefit |

| Catalyst Selection | Screening of virtual catalyst libraries | Identification of novel, highly efficient, and selective catalysts |

| Solvent Effects | Prediction of solubility and reactivity in green solvents | Replacement of hazardous solvents with environmentally benign alternatives |

| Reaction Temperature | Optimization for minimal energy consumption | Reduced energy costs and environmental impact |

| Reagent Stoichiometry | Fine-tuning of reactant ratios | Maximized atom economy and minimized waste |

The integration of AI and ML into the synthetic workflow can accelerate the discovery of new and more sustainable routes to this compound and other halogenated compounds.

Miniaturization and Automation of Analytical Platforms for On-Site Monitoring

The on-site monitoring of environmental pollutants is crucial for rapid risk assessment and remediation. Traditional analytical methods often involve sample collection and transport to a laboratory, which can be time-consuming and costly. Miniaturized and automated analytical platforms, such as lab-on-a-chip devices and portable sensors, offer a promising alternative for the rapid and on-site detection of compounds like this compound. pbworks.comresearchgate.netmdpi.com

These platforms integrate sample preparation, separation, and detection into a single, compact device. For this compound, a miniaturized system could employ microfluidic channels for sample preconcentration, followed by electrophoretic separation and electrochemical or optical detection. The automation of these systems would allow for continuous, real-time monitoring of water or soil samples.

| Feature | Traditional Laboratory Analysis | Miniaturized On-Site Platform |

| Sample Volume | Milliliters to liters | Microliters to nanoliters |

| Analysis Time | Hours to days | Minutes |

| Portability | Requires laboratory infrastructure | Handheld or portable devices |

| Reagent Consumption | High | Low |

| Cost per Analysis | High | Low |

The development of such platforms would enable the rapid screening of contaminated sites and the continuous monitoring of remediation efforts.

Advanced Spectroscopic Techniques for In-Situ Environmental Characterization

In-situ spectroscopic techniques provide real-time information about the chemical composition and transformation of pollutants in their natural environment, without the need for sample extraction. For this compound, advanced spectroscopic methods could be employed to study its fate and transport in soil and water.

Techniques such as portable Raman spectroscopy and laser-induced breakdown spectroscopy (LIBS) could potentially be used for the direct detection and quantification of this compound in the field. Furthermore, advanced mass spectrometry techniques, such as portable or drone-mounted mass spectrometers, could provide highly sensitive and selective in-situ analysis of this compound and its degradation products.

| Spectroscopic Technique | Principle | Potential Application for this compound |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | In-situ detection and structural characterization in water and soil |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Analysis of atomic emission from a laser-induced plasma | Elemental analysis to detect the presence of bromine and chlorine |

| Portable Mass Spectrometry | Ionization and mass-to-charge ratio analysis | Highly sensitive and selective in-situ detection and identification |

| Fiber-Optic Sensors | Spectroscopic measurements via optical fibers | Remote and continuous monitoring in groundwater or industrial effluents |

These advanced techniques would provide a more dynamic and accurate picture of the environmental behavior of this compound.

Multiscale Computational Modeling for Comprehensive Environmental Fate Prediction

Computational modeling is an essential tool for predicting the environmental fate and transport of persistent organic pollutants (POPs). defra.gov.uknih.govnih.govresearchgate.nettrentu.ca Multiscale models, which combine quantum mechanical calculations with molecular dynamics and larger-scale environmental models, can provide a comprehensive picture of a pollutant's behavior from the molecular to the ecosystem level. nih.gov

For this compound, multiscale modeling could be used to:

Predict its partitioning between different environmental compartments (air, water, soil, and biota).

Elucidate its degradation pathways through biotic and abiotic processes.

Estimate its persistence and long-range transport potential.

Assess its potential for bioaccumulation in food webs.

| Modeling Scale | Information Provided | Relevance to this compound |

| Quantum Mechanics | Electronic structure, reactivity, and spectroscopic properties | Prediction of reaction mechanisms and degradation pathways |

| Molecular Dynamics | Interactions with water, soil organic matter, and biological membranes | Understanding of partitioning and bioavailability |

| Environmental Fate Models | Transport and distribution in the environment | Assessment of overall environmental risk |

These computational models can help to prioritize research needs and inform regulatory decisions regarding this compound and other emerging contaminants.

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Data Science

Addressing the complex challenges posed by environmental contaminants like this compound requires an interdisciplinary approach that integrates expertise from chemistry, environmental science, and data science. globaltechcouncil.orgijrpr.commdpi.comacs.orgnsf.govnih.gov

A future interdisciplinary research project on this compound could involve:

Chemists developing novel, sustainable synthetic routes and advanced analytical methods.

Environmental scientists conducting field and laboratory studies to understand its environmental fate, transport, and toxicity.

Data scientists developing and applying machine learning models to predict its behavior, analyze large datasets from environmental monitoring, and build comprehensive risk assessment models. globaltechcouncil.orgijrpr.comacs.orgnsf.gov

This collaborative approach would foster a more holistic understanding of the entire life cycle of this compound, from its synthesis to its ultimate environmental fate, and provide a robust scientific basis for its management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.